molecular formula C23H18BrN5O B2592361 3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-60-2

3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2592361
M. Wt: 460.335
InChI Key: AKGWNZZFDLZPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the triazoloquinazoline family and has been found to exhibit promising biological activities. In

Scientific Research Applications

Application in Organic Chemistry Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

This compound is used in the synthesis of quinazolin-4 (3H)-ones via 2-aminobenzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Methods of Application

An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Results or Outcomes

Varieties of 2-aryl (heteroaryl) quinazolin-4 (3H)-one, 2-phenyl-pyrido [2,3-d]pyrimidin-4 (3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

The compound is used in the synthesis of a new heterocyclic system, 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone . Some compounds were tested for antiproliferative activities against five human cancer cell lines of gynecological .

Methods of Application

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone was achieved in a good yield using a retro Diels–Alder (RDA) procedure .

Results or Outcomes

The synthesized compounds were tested for antiproliferative activities against five human cancer cell lines of gynecological .

properties

IUPAC Name

3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O/c1-30-20-12-5-2-7-16(20)14-25-22-18-10-3-4-11-19(18)29-23(26-22)21(27-28-29)15-8-6-9-17(24)13-15/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGWNZZFDLZPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

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